molecular formula C15H20N2O2 B5367178 (2-Methoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone

(2-Methoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone

Cat. No.: B5367178
M. Wt: 260.33 g/mol
InChI Key: DVYKAVUKPCYOIO-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxyphenyl group and a prop-2-en-1-yl substituent attached to a piperazine ring. Piperazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone typically involves the reaction of 2-methoxybenzoyl chloride with 4-(prop-2-en-1-yl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The methoxy group and the piperazine ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxyphenyl)piperazine: Lacks the prop-2-en-1-yl substituent but shares the methoxyphenyl group.

    (4-Prop-2-en-1-yl)piperazine: Lacks the methoxyphenyl group but shares the prop-2-en-1-yl substituent.

    (2-Methoxyphenyl)[4-(methyl)piperazin-1-yl]methanone: Similar structure but with a methyl group instead of the prop-2-en-1-yl group.

Uniqueness

(2-Methoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone is unique due to the combination of the methoxyphenyl group and the prop-2-en-1-yl substituent attached to the piperazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(2-methoxyphenyl)-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-3-8-16-9-11-17(12-10-16)15(18)13-6-4-5-7-14(13)19-2/h3-7H,1,8-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYKAVUKPCYOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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